REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]([CH2:7][N:8]2[CH2:9][CH:10]([C:12](=[O:13])[OH:14])[CH2:11]2)[cH:15][cH:16]1.[CH3:17][C:18]([CH3:19])([CH3:20])[OH:21].[CH3:22][CH2:23][N:24]=[C:25]=[N:26][CH2:27][CH2:28][CH2:29][N:30]([CH3:31])[CH3:32].[CH3:33][N:34]([c:35]1[cH:36][cH:37][n:38][cH:39][cH:40]1)[CH3:41].[Cl:42][CH:43]([Cl:44])[CH3:45]>>[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]([CH2:7][N:8]2[CH2:9][CH:10]([C:12](=[O:13])[O:14][C:18]([CH3:17])([CH3:19])[CH3:20])[CH2:11]2)[cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(CN2CC(C(=O)O)C2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=NCCCN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)Cl
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)C1CN(Cc2ccc(C#N)cc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |